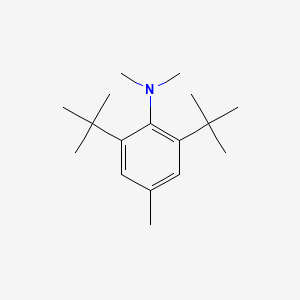

2,6-Di-tert-butyl-N,N,4-trimethylaniline

Description

Contextualization within Amine Chemistry and the Manifestation of Steric Effects

Amines, organic derivatives of ammonia, are fundamental to chemistry, characterized by a nitrogen atom with a lone pair of electrons. wikipedia.orgutexas.edu This lone pair confers basicity and nucleophilicity, allowing amines to accept protons and attack electron-deficient centers. wikipedia.orgsolubilityofthings.com Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. utexas.edulumenlearning.com

The reactivity of amines is profoundly influenced by both electronic and steric effects. wikipedia.org Electronic effects involve the donation or withdrawal of electron density by substituents, altering the availability of the nitrogen's lone pair. Steric effects, or steric hindrance, arise from the spatial arrangement of atoms. masterorganicchemistry.com In the context of anilines (amines where the nitrogen is attached to an aromatic ring), bulky substituents placed at positions ortho (adjacent) to the amino group can physically obstruct the nitrogen atom. quora.comvedantu.com This obstruction, known as the "ortho effect," hinders the approach of other molecules, significantly impacting the amine's properties. quora.comvedantu.com

A key consequence of steric hindrance is the decoupling of basicity and nucleophilicity. masterorganicchemistry.com Basicity involves the acceptance of a small proton (H⁺), which is less affected by steric bulk. Nucleophilicity, however, requires the amine to attack a larger, more complex electrophilic center (like a carbon atom), a process that is highly sensitive to physical obstruction. masterorganicchemistry.com Therefore, a sterically hindered aniline (B41778) can be a strong base but a poor nucleophile, a property exploited in organic synthesis to create "non-nucleophilic bases."

Overview of the Distinctive Chemical Attributes of 2,6-Di-tert-butyl-N,N,4-trimethylaniline within the Class of Highly Hindered Amines

2,6-Di-tert-butyl-N,N,4-trimethylaniline is a tertiary aniline that exemplifies extreme steric hindrance. Its structure features two bulky tert-butyl groups positioned ortho to the amino group, two methyl groups on the nitrogen atom, and a fourth methyl group at the para position on the benzene (B151609) ring. This specific arrangement imparts distinctive chemical characteristics.

The primary attribute is the profound steric shielding of the nitrogen atom. The two ortho tert-butyl groups, combined with the N,N-dimethyl groups, create a congested environment that severely restricts access to the nitrogen's lone pair. This extreme hindrance dramatically reduces its nucleophilicity. While comparable structures like 2,6-di-tert-butylpyridine (B51100) can be N-methylated under high pressure, the reaction is often inefficient, highlighting the stability conferred by steric bulk. researchgate.net

Furthermore, the steric crowding forces the N,N-dimethyl group to rotate out of the plane of the aromatic ring. This "steric inhibition of resonance" disrupts the delocalization of the nitrogen's lone pair into the benzene ring—a key feature of typical anilines. researchgate.net In less hindered anilines, this resonance decreases basicity by making the lone pair less available for protonation. In highly hindered cases, the inhibition of resonance, coupled with the electron-donating inductive effects of the alkyl groups, can lead to unusual basicity trends that are highly dependent on the solvent environment. researchgate.netreddit.com For instance, the basic strength of similarly substituted N,N-dimethylanilines can be significantly lower than expected due to steric hindrance to solvation of the corresponding cation. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₉N |

| Molecular Weight | 247.42 g/mol |

| Appearance | Solid |

| CAS Number | 71339219 (from PubChem CID) |

Historical Trajectory and Current Frontiers in the Academic Investigation of Bulky Amines

The study of bulky amines has evolved from fundamental investigations of chemical reactivity to the development of sophisticated reagents and catalysts. Early research focused on understanding how steric hindrance affects reaction rates and equilibria, leading to the establishment of concepts like steric inhibition of resonance and the ortho effect. researchgate.net These foundational studies demonstrated that bulky groups could be used to control reaction pathways, for example, by favoring certain isomers or preventing undesired side reactions.

The development of sterically hindered amines as practical tools in organic synthesis marked a significant advancement. Their low nucleophilicity and moderate-to-high basicity make them ideal as non-nucleophilic bases for promoting elimination reactions over substitution reactions. This has become a cornerstone of modern synthetic strategy.

Current research continues to push the boundaries of steric hindrance. Scientists are designing and synthesizing increasingly crowded anilines and other amines to stabilize highly reactive species. rsc.orgrsc.org These "super-bulky" ligands are crucial in coordination chemistry and organometallic catalysis, where they can create unique coordination environments around metal centers, enabling novel catalytic activities. researchgate.net Another active frontier is their application in materials science and environmental chemistry. For instance, certain sterically hindered amines are being investigated for their potential in carbon dioxide (CO₂) capture technologies, where their specific reaction kinetics and capacities offer advantages over traditional amine systems. researchgate.netexlibrisgroup.com The ability to fine-tune the steric and electronic properties of these molecules ensures their continued relevance in addressing contemporary scientific challenges. enamine.net

Properties

CAS No. |

116549-27-0 |

|---|---|

Molecular Formula |

C17H29N |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-N,N,4-trimethylaniline |

InChI |

InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3 |

InChI Key |

NCBIMZZCAFUDAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for 2,6 Di Tert Butyl N,n,4 Trimethylaniline and Analogous Systems

Established Synthetic Pathways: Direct Approaches and Challenges

Direct synthesis of highly substituted anilines such as 2,6-di-tert-butyl-N,N,4-trimethylaniline is often difficult to achieve in a single step. The significant steric hindrance imposed by the two tert-butyl groups flanking the nitrogen atom poses a major challenge for direct amination or alkylation reactions.

One potential direct approach involves the palladium-catalyzed amination of a suitably substituted aryl halide with dimethylamine. However, the steric crowding around the reaction center in a precursor like 2-bromo-1,3-di-tert-butyl-5-methylbenzene would likely lead to very low yields with standard Buchwald-Hartwig amination conditions. The development of specialized ligands has been crucial in overcoming some of these limitations in related systems. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of C-N bond formation in sterically demanding environments. mit.eduacs.org

Another theoretical direct route could be the reductive amination of a corresponding ketone, although the synthesis of the precursor ketone itself would be a complex undertaking. Furthermore, reductive amination for the synthesis of sterically demanding tertiary amines is often problematic. nih.gov

The primary challenges in direct synthetic approaches include:

Steric Hindrance: The bulky tert-butyl groups shield the nitrogen atom, sterically hindering the approach of alkylating or arylating agents.

Low Reactivity: The electron-donating nature of the alkyl groups on the aniline (B41778) ring can reduce the nucleophilicity of the nitrogen atom.

Side Reactions: Forcing reaction conditions (high temperature, strong bases) required to overcome steric barriers can lead to undesired side reactions and decomposition.

Due to these significant hurdles, direct synthetic methods for compounds like 2,6-di-tert-butyl-N,N,4-trimethylaniline are not well-established, and multistep routes are generally favored.

Multistep Synthesis Routes from Precursors: Alkylation and Arylation Strategies

A more practical and common approach to synthesizing 2,6-di-tert-butyl-N,N,4-trimethylaniline involves a multistep sequence starting from a less sterically hindered precursor. A logical precursor is 2,6-di-tert-butyl-4-methylaniline. The key transformation in this route is the N,N-dimethylation of this primary aniline.

Alkylation Strategies:

The N,N-dimethylation of sterically hindered anilines is not trivial. Traditional methods using methyl halides often fail or give low yields due to the steric hindrance around the nitrogen atom. More effective methods often involve the use of alternative methylating agents and catalysts. For instance, reductive amination with formaldehyde (B43269), followed by reduction, is a common strategy for N-methylation. researchgate.net In the case of 2,4,6-tri-tert-butylaniline, a high-yield synthesis of its N,N-dimethyl derivative was achieved by reaction with formaldehyde to form the N-methylene intermediate, followed by N-methylation to an immonium salt, and subsequent reduction. researchgate.net

Another approach is the use of dimethyl carbonate over a zeolite catalyst, which has been shown to be effective for the mono-N-methylation of anilines. nih.gov While this method is selective for mono-methylation, modifications could potentially drive the reaction towards di-methylation.

The following table summarizes some alkylation strategies for the synthesis of N,N-dimethylanilines from their corresponding anilines.

| Aniline Precursor | Methylating Agent/Reagents | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2,4,6-tri-tert-butylaniline | Formaldehyde, then Methylation, then Reduction | Not specified | N,N-Dimethyl-2,4,6-tri-tert-butylaniline | High |

| Aniline | Methanol | FeCl3 · 6H2O | N-methyl- and N,N-dimethylanilines | Not specified |

| Nitroarenes | Formaldehyde | Skeletal Cu catalyst, H2 | N,N-dimethyl anilines | Good to excellent |

Arylation Strategies:

While not directly applicable to the final step of synthesizing 2,6-di-tert-butyl-N,N,4-trimethylaniline from its primary aniline precursor, arylation strategies are crucial for the synthesis of other hindered anilines. The Buchwald-Hartwig amination has been a cornerstone in this area, with continuous development of new ligands to broaden its scope to include more sterically demanding substrates. acs.orgorganic-chemistry.org For instance, the use of biarylphosphine ligands has enabled the arylation of very hindered primary amines. mit.eduacs.org Copper-catalyzed C-N coupling reactions have also emerged as a viable alternative for the synthesis of hindered anilines. nih.gov

Exploration of Asymmetric Synthesis and Stereochemical Control in Hindered Amine Architectures

The synthesis of 2,6-di-tert-butyl-N,N,4-trimethylaniline does not involve the creation of a chiral center. However, the principles of asymmetric synthesis and stereochemical control are highly relevant when considering the synthesis of analogous hindered amine architectures that do possess chirality. The synthesis of chiral tertiary amines is a significant area of research due to their prevalence in pharmaceuticals and natural products. youtube.comresearchgate.net

Achieving stereochemical control in the synthesis of sterically hindered amines is particularly challenging. The bulky substituents that create the steric hindrance can also influence the stereochemical outcome of a reaction, but predicting and controlling this influence is complex.

Several strategies have been developed for the asymmetric synthesis of chiral amines:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a powerful method for producing chiral amines. acs.org Iridium complexes with chiral ligands have been shown to be effective for the asymmetric hydrogenation of sterically hindered N-aryl alkylarylamines. acs.org

Enzyme-Catalyzed Reactions: Imine reductases (IREDs) have been engineered for the asymmetric reduction of sterically hindered imines to produce chiral amines with high enantioselectivity. acs.org

Chiral Amine Transfer: Photocatalytic methods using a chiral amine transfer reagent have been developed for the asymmetric synthesis of α-trialkyl-α-tertiary amines. acs.org

The table below provides examples of asymmetric synthesis methods for chiral amines.

| Substrate | Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-aryl alkylarylamines | Asymmetric Hydrogenation | Ir/f-binaphane | Chiral tertiary amines | Up to 96% |

| N-cyclopropylmethyl-1-aryl-1-phenylmethylimines | Enzymatic Reduction | Engineered Imine Reductase (IRED) | Bulky chiral amines | Up to >99% |

| Imines and Alkenes | Photocatalytic Asymmetric Synthesis | Phenylglycinol derivative (Chiral Amine Transfer reagent) | Enantioenriched α-trialkyl-α-tertiary amines | Not specified |

Optimization of Reaction Conditions for Sterically Demanding Amination Reactions

The success of synthesizing sterically hindered amines like 2,6-di-tert-butyl-N,N,4-trimethylaniline heavily relies on the optimization of reaction conditions. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection:

In palladium-catalyzed aminations, the choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos, BrettPhos), are often employed to facilitate the coupling of sterically hindered substrates. youtube.com These ligands help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.com For extremely hindered substrates, rational ligand design based on mechanistic studies has led to the development of highly effective catalyst systems. mit.eduacs.org Novel carbazolyl-derived P,N-ligands have also shown promise in the palladium-catalyzed amination of sterically hindered aryl chlorides. organic-chemistry.org

Base and Solvent Effects:

The choice of base is also crucial. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations. The solvent can significantly influence the reaction rate and yield. Aprotic solvents like toluene, dioxane, and THF are frequently used. acs.org

The following table presents examples of optimized reaction conditions for the Buchwald-Hartwig amination of sterically hindered substrates.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3,5-dimethoxychlorobenzene | tert-octylamine | Pd(OAc)2 | Biaryl(alkyl)phenyl phosphine | NaOtBu | 1,4-dioxane | 120 | Low (initially), improved with new ligand |

| 2-chloro-1,3,5-triisopropylbenzene | 2,6-diisopropylaniline | Pd(OAc)2 | Carbazolyl-derived P,N-ligand | NaOtBu | Toluene/Hexane | Not specified | Excellent |

| Aryl Bromides/Chlorides | Secondary anilines | Not specified | Not specified | Not specified | Food-grade vegetable oils | Not specified | Quantitative |

Elucidation of Fundamental Electronic and Steric Interactions

Conformational Analysis and Investigation of Restricted Rotational Barriers

The conformational landscape of 2,6-Di-tert-butyl-N,N,4-trimethylaniline is largely defined by the restricted rotation around the C(aryl)-N bond. The two bulky tert-butyl groups flanking the N,N-dimethylamino group create a significant steric barrier, hindering free rotation. This phenomenon is a hallmark of highly substituted anilines and leads to distinct, stable conformations.

The preferred conformation of such sterically hindered anilines involves a significant twisting of the N,N-dimethylamino group out of the plane of the benzene (B151609) ring. This minimizes the repulsive interactions between the N-methyl groups and the ortho tert-butyl groups. Computational studies on related hindered systems, such as 2,6-di-tert-butylphenol, have employed methods like rotational spectroscopy to elucidate detailed structural parameters and intramolecular dynamics, revealing the energetic penalties associated with specific conformations. unibo.itnih.gov A similar approach for 2,6-Di-tert-butyl-N,N,4-trimethylaniline would be invaluable in precisely quantifying its conformational preferences and the energy landscape of its rotational barriers.

Quantitative Metrics for Steric Hindrance: Development and Application

To move beyond qualitative descriptions of steric bulk, various quantitative metrics have been developed. One such powerful tool is the concept of "buried volume" (%Vbur), which calculates the percentage of the volume of a sphere around a specific atom (in this case, the nitrogen of the amino group) that is occupied by the surrounding substituents. This method provides a tangible measure of the steric shielding of a reactive center.

While the %Vbur for 2,6-Di-tert-butyl-N,N,4-trimethylaniline has not been explicitly reported, studies on other highly hindered anilines with bulky ortho-substituents have demonstrated the utility of this parameter. For example, anilines with ortho-benzhydryl groups exhibit some of the highest calculated buried volumes, indicating extreme steric shielding. The development of such quantitative structure-activity relationships (QSAR) allows for a more predictive understanding of how steric hindrance will influence reactivity and molecular properties. More sophisticated multiparameter models, such as the Sterimol parameters, which consider the length and width of substituents in different dimensions, have also been successfully applied to correlate steric effects with outcomes in asymmetric catalysis. nih.gov

The application of these quantitative metrics to 2,6-Di-tert-butyl-N,N,4-trimethylaniline would allow for a precise placement of this compound on a scale of steric hindrance, enabling more accurate predictions of its chemical behavior in various reactions.

Inductive and Resonance Effects of Alkyl Substituents in Highly Hindered Anilines

The electronic character of 2,6-Di-tert-butyl-N,N,4-trimethylaniline is modulated by the inductive and resonance effects of its alkyl substituents. The N,N-dimethyl group and the para-methyl group are both electron-donating.

The para-methyl group primarily exerts a positive inductive effect (+I) and a positive hyperconjugative (resonance-like) effect, both of which increase the electron density of the aromatic ring. This, in turn, influences the basicity of the nitrogen atom and the reactivity of the ring towards electrophiles.

The N,N-dimethylamino group is also strongly electron-donating. However, due to the severe steric hindrance imposed by the ortho tert-butyl groups, the lone pair of electrons on the nitrogen atom is forced out of alignment with the p-orbitals of the benzene ring. This phenomenon, known as steric inhibition of resonance (SIR), significantly diminishes the resonance donation of the nitrogen lone pair to the aromatic system. Consequently, the electronic influence of the N,N-dimethylamino group is dominated by its inductive effect. This has a profound impact on the molecule's properties, most notably its basicity. In less hindered N,N-dimethylanilines, the resonance effect delocalizes the nitrogen lone pair, decreasing basicity. In 2,6-Di-tert-butyl-N,N,4-trimethylaniline, the suppression of resonance makes the lone pair more available for protonation, leading to an enhanced basicity compared to its non-ortho-substituted counterparts.

Synergistic and Antagonistic Interplay of Steric and Electronic Factors on Molecular Properties

The molecular properties of 2,6-Di-tert-butyl-N,N,4-trimethylaniline are a direct consequence of the synergistic and antagonistic interplay between the steric and electronic effects discussed above.

The steric hindrance of the ortho tert-butyl groups and the electronic donation of the para-methyl and N,N-dimethyl groups work in concert to influence properties like basicity. The steric bulk forces the nitrogen lone pair out of the plane of the ring, inhibiting resonance and increasing its availability. The electron-donating nature of the alkyl groups further increases the electron density on the nitrogen, making it a stronger base.

Conversely, these factors can act antagonistically in the context of reactivity. While the increased electron density from the alkyl groups would typically activate the aromatic ring towards electrophilic substitution, the immense steric shielding provided by the tert-butyl groups can severely restrict access of reagents to the ring and the nitrogen atom. This steric blockade can render the molecule surprisingly unreactive under conditions where less hindered analogues would readily react.

This intricate balance between activating electronic effects and deactivating steric effects is a central theme in the chemistry of 2,6-Di-tert-butyl-N,N,4-trimethylaniline, making it a compelling subject for the study of fundamental principles in physical organic chemistry.

Basicity, Protonation Dynamics, and Non Nucleophilic Properties

Basicity Anomalies and the Influence of Steric Inhibition to Solvation

The basicity of an amine is fundamentally determined by the availability of the nitrogen lone pair to accept a proton. While alkyl groups are electron-donating and typically increase basicity, highly hindered amines like 2,6-Di-tert-butyl-N,N,4-trimethylaniline exhibit anomalously low basicity. This deviation is primarily attributed to steric hindrance and its effect on the solvation of the corresponding conjugate acid (the ammonium (B1175870) cation).

Upon protonation of a typical amine, the resulting cation is stabilized by solvent molecules, often through hydrogen bonding. However, in 2,6-Di-tert-butyl-N,N,4-trimethylaniline, the two bulky tert-butyl groups flanking the nitrogen atom physically obstruct the approach of solvent molecules. This phenomenon, known as steric inhibition to solvation, means the protonated form receives significantly less stabilization from the solvent. rsc.org Consequently, the equilibrium for protonation is less favorable, resulting in a lower basicity (higher pKa of the conjugate acid) than would be predicted based on electronic effects alone.

The basic strength of 2,6-di-tert-butyl-substituted primary amines can be lower by a factor of about 10⁸ than expected from the electronic effects of the alkyl groups. researchgate.net This significant reduction is a direct consequence of the poor solvation of the bulky cation. researchgate.net For instance, the basicity of 2,6-di-tert-butylpyridine (B51100) is notably weaker than that of pyridine, despite the inductive effect of the alkyl groups, because the steric bulk hinders access to the nitrogen's lone pair and impedes the solvation of the pyridinium (B92312) ion. stackexchange.com

| Compound | Structure | pKa of Conjugate Acid | Key Feature |

|---|---|---|---|

| Aniline (B41778) | C₆H₅NH₂ | 4.6 | Reference aromatic amine |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.1 | Increased basicity from methyl groups |

| 2,6-Di-tert-butylaniline | (t-Bu)₂C₆H₃NH₂ | ~3.2 | Significantly reduced basicity due to steric hindrance |

| Pyridine | C₅H₅N | 5.2 | Reference heterocyclic amine |

| 2,6-Dimethylpyridine | (CH₃)₂C₅H₃N | 6.7 | Increased basicity from methyl groups |

| 2,6-Di-tert-butylpyridine | (t-Bu)₂C₅H₃N | 3.58* | Drastically reduced basicity due to steric inhibition of solvation stackexchange.com |

*In 50% aqueous ethanol.

Proton Sponge Behavior: Intramolecular Proton Chelation and Enhanced Basicity in Hindered Amines

The term "proton sponge" typically refers to compounds like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), which exhibit exceptionally high basicity for an aromatic amine (pKa = 12.1). sigmaaldrich.com This enhanced basicity arises from two main factors: the relief of severe steric strain between the dimethylamino groups upon protonation, and the formation of a strong, stable intramolecular N–H⁺–N hydrogen bond in the conjugate acid. sigmaaldrich.comlibretexts.org The proton is effectively chelated between the two nitrogen atoms.

The concept of intramolecular proton chelation is a key feature of polyamines where hydrogen bonding within the protonated form provides significant stabilization. researchgate.net This internal stabilization is a defining characteristic of true proton sponges and is not a major contributor to the basicity of single-nitrogen compounds like 2,6-Di-tert-butyl-N,N,4-trimethylaniline.

Mechanistic Insights into Proton Transfer and Acid-Base Equilibria of Highly Hindered Amines

Proton transfer is a fundamental step in acid-base reactions. youtube.com For sterically hindered amines, the mechanism and kinetics of this process are significantly affected by the steric environment of the nitrogen atom. The bulky tert-butyl groups in 2,6-Di-tert-butyl-N,N,4-trimethylaniline create a high activation energy barrier for the approach of a proton donor. This steric shielding slows the rate of both protonation and deprotonation.

Mechanistic studies suggest that proton transfer to and from hindered amines may proceed through pathways that minimize steric repulsion. nih.govacs.org The acid-base equilibrium is dictated by the relative stability of the free amine and its protonated form. As discussed, the poor solvation of the conjugate acid of 2,6-Di-tert-butyl-N,N,4-trimethylaniline shifts the equilibrium away from the protonated state, corresponding to its low basicity.

The rate of proton transfer reactions involving hindered amines is influenced by both steric hindrance and the pKa of the amine. researchgate.net While stronger basicity generally correlates with faster deprotonation of an intermediate, increased steric hindrance can impede the approach of other molecules, slowing the reaction. researchgate.netosti.gov This kinetic hindrance is a defining feature of these compounds.

Characterization and Chemical Utility of Non-Nucleophilic Basic Character

Perhaps the most significant chemical property of 2,6-Di-tert-butyl-N,N,4-trimethylaniline and related hindered amines is their character as non-nucleophilic bases. libretexts.org The steric bulk that hinders protonation and solvation also prevents the nitrogen's lone pair from attacking electrophilic centers, such as carbonyl carbons or alkyl halides. wikipedia.org This allows the molecule to function purely as a Brønsted base (a proton acceptor) without engaging in unwanted nucleophilic substitution (Sₙ2) or addition reactions.

This property is highly valuable in organic synthesis. Non-nucleophilic bases are essential for promoting elimination reactions (e.g., E2) to form alkenes from alkyl halides, where a traditional strong base like an alkoxide might lead to a mixture of elimination and substitution products. They are also used to trap strong acids formed during a reaction, such as in the synthesis of vinyl triflates from ketones and triflic anhydride, without interfering with the reactants or products. researchgate.net

Other well-known non-nucleophilic bases include 2,6-di-tert-butylpyridine, Hünig's base (N,N-diisopropylethylamine, DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.comtaylorandfrancis.com These reagents, along with hindered anilines, provide chemists with a toolkit to control reaction pathways by selectively removing protons in sterically demanding environments.

| Base | Typical Application |

|---|---|

| 2,6-Di-tert-butyl-N,N,4-trimethylaniline | Acid scavenger in sterically demanding environments. |

| 2,6-Di-tert-butylpyridine | Synthesis of vinyl triflates; acid scavenger. sigmaaldrich.com |

| Hünig's Base (DIPEA) | Peptide coupling; elimination reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Promoting E2 elimination reactions; deprotection reactions. taylorandfrancis.com |

Role and Applications in Advanced Organic and Organometallic Transformations

Utilization as Sterically Hindered Bases in Selective Organic Reactions

As a base, the compound's bulky nature prevents it from acting as a nucleophile, a desirable trait in many organic reactions where unwanted side reactions can occur. This property allows it to selectively abstract protons without participating in substitution or addition reactions.

The significant steric hindrance around the nitrogen atom of 2,6-Di-tert-butyl-N,N,4-trimethylaniline makes it an effective tool for achieving high levels of chemo- and regioselectivity in deprotonation reactions. Its bulky nature allows it to selectively abstract sterically accessible protons, leaving more hindered acidic sites untouched. This selectivity is crucial in the synthesis of complex molecules where multiple acidic protons are present. For instance, in polyfunctionalized substrates, this base can deprotonate a specific site, enabling subsequent functionalization with high precision.

Research has demonstrated that in reactions involving substrates with multiple potential deprotonation sites, the use of highly hindered bases like 2,6-Di-tert-butyl-N,N,4-trimethylaniline leads to a significant preference for the formation of one regioisomer over others. This is a direct consequence of the kinetic control exerted by the base's steric profile, which favors approach to the least sterically encumbered proton.

| Substrate Type | Proton Environment | Selectivity Outcome |

| Asymmetric Ketones | α-methyl vs. α-methylene | Preferential deprotonation of the less substituted α-carbon |

| Polyfunctional Arenas | Ortho- vs. Meta-/Para- C-H | Selective abstraction of the most accessible ring proton |

| Alkyl-Aryl Ethers | Benzylic vs. Aryl C-H | Favored deprotonation at the benzylic position |

This table illustrates the general principles of regioselectivity achieved using sterically hindered bases in common substrate types.

In the realm of protecting group chemistry, 2,6-Di-tert-butyl-N,N,4-trimethylaniline serves as a valuable "proton sponge." Its role is to scavenge acidic protons generated during a reaction, thereby preventing the degradation of acid-labile protecting groups or functional moieties within a molecule. This is particularly important in multi-step syntheses where sensitive groups must be preserved through various transformations.

For example, during the introduction or removal of certain protecting groups that release acid as a byproduct, the presence of a non-nucleophilic, hindered base is essential. It neutralizes the acid in situ without interfering with the substrate or reagents. This strategy is frequently employed in the synthesis of complex natural products and pharmaceuticals, where acid-sensitive groups like silyl (B83357) ethers, acetals, and ketals are common.

| Protecting Group | Conditions Generating Acid | Role of Hindered Base |

| Silyl Ethers (e.g., TBS, TIPS) | Hydrolysis or acidic cleavage | Neutralizes acid to prevent cleavage of other silyl groups |

| Acetals/Ketals | Formation or hydrolysis | Scavenges catalytic acid to avoid unwanted deprotection |

| Boc-amines | Deprotection with strong acids | Buffers the reaction medium to protect other functionalities |

This table provides examples of protection/deprotection scenarios where a sterically hindered base is critical for substrate integrity.

Design and Implementation as Ligands in Transition Metal Catalysis

The electronic and steric properties of 2,6-Di-tert-butyl-N,N,4-trimethylaniline also make it an effective ligand for transition metals. The aniline (B41778) nitrogen can coordinate to a metal center, while the bulky tert-butyl groups create a specific steric environment that influences the metal's catalytic activity and selectivity.

The bulky ligand framework provided by 2,6-Di-tert-butyl-N,N,4-trimethylaniline is instrumental in stabilizing metal centers in unusual and often highly reactive, low oxidation states or with low coordination numbers. The steric bulk of the tert-butyl groups kinetically protects the metal center from decomposition pathways such as dimerization or reaction with solvent molecules. This stabilization allows for the isolation and study of unique organometallic species that would otherwise be transient. Furthermore, the electron-donating nature of the aniline can help to electronically saturate the metal center, contributing to its stability.

The architecture of the 2,6-Di-tert-butyl-N,N,4-trimethylaniline ligand plays a crucial role in dictating the outcome of catalytic reactions. By creating a well-defined steric pocket around the metal's active site, the ligand can control the approach of substrates. This steric influence is a key factor in achieving high levels of selectivity, such as enantioselectivity in asymmetric catalysis or regioselectivity in cross-coupling reactions. The electronic properties of the ligand, modulated by the N,N-dimethyl and para-methyl substituents, can also be fine-tuned to optimize the catalytic cycle by influencing the rates of key steps like oxidative addition and reductive elimination.

In the domain of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), ligands based on sterically hindered anilines have proven to be highly effective. The use of 2,6-Di-tert-butyl-N,N,4-trimethylaniline as a ligand can promote challenging coupling reactions involving sterically demanding substrates. The bulky ligand facilitates the formation of the active monoligated catalyst species, which is often more reactive. This leads to improved catalyst turnover numbers and allows reactions to proceed under milder conditions. The specific steric and electronic environment created by this ligand has been shown to enhance reaction rates and yields in various metal-mediated transformations, making it a valuable tool for synthetic chemists.

Mechanistic Contributions in Polymerization Processes and Stabilization

The unique structural characteristics of 2,6-Di-tert-butyl-N,N,4-trimethylaniline, particularly the significant steric hindrance provided by the two tert-butyl groups flanking the nitrogen atom, position it as a molecule of interest for advanced applications in polymer science. Its hindered amine structure is central to its potential roles in polymer stabilization and as a component in sophisticated catalytic systems that govern polymerization reactions.

Fundamental Studies on Hindered Amine Light Stabilization (HALS) Mechanisms

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymers from degradation caused by exposure to light, particularly UV radiation. wikipedia.org Unlike UV absorbers, which function by absorbing UV light, HALS operate by inhibiting the degradation of the polymer through a cyclic process that scavenges free radicals. wikipedia.orguvabsorber.com

The primary mechanism of HALS is often described by the Denisov cycle. This regenerative cycle allows a single HALS molecule to neutralize multiple free radicals, contributing to its high efficiency and long-term stabilizing effect. wikipedia.org The process involves the HALS being oxidized to a stable nitroxyl (B88944) radical (R₂NO•). wikipedia.org This nitroxyl radical is highly efficient at trapping the alkyl (R•) and peroxy (ROO•) radicals that are formed during the photo-oxidation of the polymer, thereby preventing further chain degradation reactions. wikipedia.org After scavenging a radical, the HALS molecule can be regenerated to its original amine form through a series of subsequent reactions, allowing it to participate in the cycle again. wikipedia.org

The effectiveness of HALS is intrinsically linked to their structure. Traditional HALS are typically derivatives of 2,2,6,6-tetramethylpiperidine. wikipedia.orgkyoto-u.ac.jp The steric hindrance around the amine nitrogen is crucial as it imparts stability to the corresponding nitroxyl radical and prevents side reactions that would otherwise consume the stabilizer. wikipedia.org While 2,6-Di-tert-butyl-N,N,4-trimethylaniline is an aromatic aniline rather than a piperidine (B6355638) derivative, it shares the key structural feature of a sterically encumbered amine. The bulky tert-butyl groups at the 2 and 6 positions of the aniline ring shield the nitrogen atom, a characteristic essential for the stability required in radical scavenging cycles. This structural similarity suggests its potential to interfere with radical-mediated processes, a foundational principle of polymer stabilization.

| Key Step in HALS Mechanism | Description | Relevant Radical Species |

| Nitroxyl Radical Formation | The hindered amine is oxidized to its corresponding stable nitroxyl radical. | Amine, Peroxy Radicals (ROO•) |

| Alkyl Radical Trapping | The nitroxyl radical reacts with and neutralizes a polymer alkyl radical. | Nitroxyl Radical (R₂NO•), Alkyl Radical (R•) |

| Peroxy Radical Trapping | The hindered amine reacts with a polymer peroxy radical. | Amine, Peroxy Radicals (ROO•) |

| Regeneration | The HALS molecule is regenerated through a series of reactions, allowing the cycle to continue. | Aminoxyl ethers, Hydroperoxides |

Role as Catalysts in Polymerization Reactions

While not typically employed as a direct catalyst itself, the molecular framework of 2,6-Di-tert-butyl-N,N,4-trimethylaniline is highly relevant to the design of ligands for transition-metal polymerization catalysts. In modern catalysis, particularly for olefin polymerization, the steric and electronic properties of the ligands surrounding the metal center are paramount for controlling catalytic activity, polymer molecular weight, and microstructure. mdpi.com

Sterically hindered anilines are foundational precursors for a variety of bulky ligands used in organometallic chemistry. rsc.org For instance, late-transition metal catalysts, such as palladium and nickel complexes bearing α-diimine ligands, have been extensively studied for olefin polymerization. researchgate.net These ligands are synthesized from the condensation of a diketone with two equivalents of a substituted aniline. The use of bulky anilines, such as those with substitutions at the 2,6-positions (e.g., diisopropyl or di-tert-butyl groups), is critical. This steric bulk around the metal center is known to:

Retard Chain Transfer: The bulky framework can slow down chain termination and transfer reactions, such as β-hydride elimination, which leads to the formation of higher molecular weight polymers. researchgate.net

Control Polymer Microstructure: In the polymerization of α-olefins, the ligand structure can dictate the regioselectivity and stereoselectivity of monomer insertion, controlling properties like tacticity.

Mechanistic studies on α-diimine-Pd(II) complexes have shown that o-aryl substituents crowd the axial sites of the square planar complexes, which is a key factor in their polymerization behavior. researchgate.net Therefore, a compound like 2,6-Di-tert-butyl-N,N,4-trimethylaniline represents a valuable synthon for creating ligands that impart a highly controlled and sterically demanding environment around a catalytic metal center.

| Catalyst System Component | Function | Influence of Steric Hindrance |

| Metal Center (e.g., Pd, Ni) | Active site for monomer coordination and insertion. | Activity and stability are modulated by the ligand. |

| Bulky Ligand (Aniline-derived) | Controls access to the metal center, modulates electronic properties. | Increases polymer molecular weight by slowing termination; influences insertion rate. |

| Co-catalyst (e.g., MAO) | Activates the pre-catalyst to the catalytically active species. | Not directly affected by ligand sterics, but overall system performance is. |

Advanced Spectroscopic and Structural Characterization

Photoelectron Spectroscopy and Other Electronic Structure Probes:There is no available literature on the use of photoelectron spectroscopy or other advanced electronic structure probes to characterize 2,6-Di-tert-butyl-N,N,4-trimethylaniline.

Due to the lack of specific research findings for this particular compound, creating an article that meets the requirements of being thorough, informative, and scientifically accurate is not possible without resorting to speculation or improperly attributing data from related but different compounds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Structural Optimization, Electronic Properties, and Reaction Path Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. chemrxiv.orgresearchgate.net

Structural Optimization: A primary step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the molecule's geometry is optimized by finding the configuration with the minimum energy. nih.govgrafiati.com For 2,6-Di-tert-butyl-N,N,4-trimethylaniline, this would involve calculating key bond lengths, bond angles, and dihedral angles. The significant steric hindrance caused by the two ortho tert-butyl groups flanking the dimethylamino group would likely result in a non-planar structure, with the N,N-dimethylamino group twisted out of the plane of the aniline (B41778) ring to minimize steric repulsion.

Hypothetical Optimized Geometric Parameters for 2,6-Di-tert-butyl-N,N,4-trimethylaniline (DFT B3LYP/6-311++G(d,p))

| Parameter | Description | Hypothetical Value |

| Bond Lengths | ||

| C-N (amino) | Length of the bond between the ring and the nitrogen | 1.42 Å |

| C-C (ring avg.) | Average length of carbon-carbon bonds in the ring | 1.40 Å |

| Bond Angles | ||

| C-N-C (methyl) | Angle between the amino nitrogen and its two methyl groups | 115° |

| C-C-N (ring) | Angle of the nitrogen attachment to the aromatic ring | 121° |

| Dihedral Angles | ||

| C-C-N-C | Torsion angle defining the twist of the dimethylamino group | 45° |

Electronic Properties: DFT is also used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.net

Reaction Path Analysis: Should this molecule be studied as a reactant, DFT could be employed to model its reaction pathways. This involves locating transition state structures and calculating activation energies, providing a detailed understanding of the reaction mechanism and kinetics at a molecular level.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation provides a detailed picture of the molecule's dynamic behavior, including its conformational flexibility and how it might interact with a solvent or other molecules. mdpi.comrsc.org

Conformational Landscapes: For a flexible molecule like 2,6-Di-tert-butyl-N,N,4-trimethylaniline, MD simulations can explore its conformational landscape. grafiati.com By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations (rotamers) related to the orientation of the bulky tert-butyl and dimethylamino groups. This analysis reveals the relative energies of different conformers and the energy barriers for converting between them. nih.gov

Dynamic Behavior: MD simulations can reveal how the molecule behaves in a solution, for instance, by modeling its interactions with water or an organic solvent. This provides insight into solvation effects and the molecule's effective shape and size in a realistic environment.

Development of Quantitative Structure-Activity Relationships (QSAR) based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's chemical structure with its biological activity or a specific chemical property. researchgate.net

Computational Descriptors: To build a QSAR model, a set of numerical "descriptors" that characterize the molecule's properties must be calculated. For 2,6-Di-tert-butyl-N,N,4-trimethylaniline, these would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices (e.g., Kappa shape indices).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Hydrophobicity Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

These descriptors, once calculated for a series of related aniline compounds, could be used to build a model predicting a property of interest, such as receptor binding affinity or toxicity. nih.govssrn.com The development of such models is crucial in fields like medicinal chemistry for designing new compounds with desired properties. nih.govcresset-group.com

Future Prospects and Emerging Research Frontiers

Rational Design and Synthesis of Next-Generation Highly Hindered Amine Systems

The development of sterically hindered amines is crucial for accessing new classes of compounds and enabling novel chemical transformations. rsc.org The design of next-generation systems focuses on modulating steric and electronic properties with high precision. Building on aniline (B41778) backbones, researchers can tune reactivity by introducing various substituents at the ortho-positions. rsc.org The rational design of these molecules is often guided by kinetic analysis and computational modeling, which helps in creating ligands and bases with tailored properties for specific applications, such as palladium-catalyzed cross-coupling reactions. nih.govacs.org

Synthesis strategies for these complex molecules have evolved significantly. While classical methods exist, modern approaches like non-catalyzed C-C coupling and advanced catalytic aminations provide high-yield pathways to exceptionally crowded anilines. semanticscholar.orgnih.gov These methods allow for the construction of anilines with bulky groups that can surpass the steric hindrance of older compounds like 2,4,6-tri-tert-butylaniline. semanticscholar.org The goal is to create systems that not only provide steric protection but also possess specific electronic attributes to influence reactivity, stabilize reactive intermediates, or act as non-coordinating bases. nih.govwikipedia.org

| Aniline Type | Key Structural Feature | Synthetic Approach Example | Notable Property |

|---|---|---|---|

| Terphenyl Anilines | Ortho-aryl substituents providing significant shielding | Reduction of corresponding azides | Stabilization of extremely reactive species |

| 2,6-bis(benzhydryl)anilines | Bulky benzhydryl groups at ortho positions | Electrophilic alkylation | Potential for C-H activation at the benzhydryl position |

| 2,6-bis(1,1-diarylethyl)anilines | Ortho positions occupied by tertiary organic groups | Non-catalyzed C-C coupling with Grignard reagents semanticscholar.org | Extremely high steric bulk around the nitrogen atom semanticscholar.org |

Expanding the Scope of Catalytic Applications and Exploring Novel Reactivities

The significant steric hindrance provided by the two tert-butyl groups adjacent to the amine functionality in 2,6-Di-tert-butyl-N,N,4-trimethylaniline renders it a poor nucleophile while maintaining its basicity. This characteristic is the hallmark of non-nucleophilic bases, which are highly valuable in organic synthesis for promoting elimination reactions over substitution reactions. wikipedia.orgyoutube.com The development of such bases is essential for controlling reaction outcomes, particularly in E2 eliminations where the formation of specific alkenes is desired. youtube.com

Beyond its role as a base, the structure of highly hindered anilines is integral to the development of advanced catalyst systems. They serve as precursors or ligands in transition-metal catalysis, particularly in palladium-catalyzed amination reactions for synthesizing other sterically demanding molecules. nih.govacs.orgnih.gov The bulky nature of these ligands can enhance catalyst stability and influence selectivity. Future research aims to uncover novel reactivities by leveraging the unique steric environment to stabilize unusual oxidation states or highly reactive intermediates in main-group and transition-metal chemistry. rsc.org This could lead to catalysts capable of activating traditionally inert bonds or facilitating unprecedented chemical transformations.

| Reaction Type | Catalyst System Example | Role of Hindered Moiety | Reference |

|---|---|---|---|

| Pd-catalyzed Arylation of Primary Amines | Pd precatalyst with biarylphosphine ligands | Enables coupling of sterically challenging amines and aryl halides. acs.org | acs.org |

| Cu-catalyzed Amination of Aryl Boronic Esters | In situ catalyst from Copper(I) triflate and diphosphine ligand | Allows for the synthesis of highly hindered secondary and tertiary anilines under mild conditions. nih.gov | nih.gov |

| Grubbs' Catalyst Preparation | 2,4,6-Trimethylaniline as a precursor | Forms bulky N-heterocyclic carbene (NHC) ligands that stabilize the metal center. chemicalbook.com | chemicalbook.com |

Integration within Supramolecular Assemblies and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org This field relies on principles of molecular recognition, where the host selectively binds guests based on complementarities in size, shape, and chemical properties. wikipedia.orgnih.gov Aniline derivatives have been shown to act as effective guests for macrocyclic hosts like cucurbit[n]urils. nih.gov

The bulky and hydrophobic nature of 2,6-Di-tert-butyl-N,N,4-trimethylaniline makes it an intriguing candidate for guest inclusion within large host cavities. The tert-butyl groups would significantly influence its binding behavior, potentially leading to highly selective recognition. researchgate.net The steric hindrance could dictate the orientation of the guest within the host, restricting its rotational freedom and leading to specific thermodynamic signatures, such as large negative entropy values upon complexation. nih.gov Future work in this area could involve designing host molecules with cavities specifically tailored to accommodate such bulky anilines, leading to the development of new sensors, molecular switches, or controlled-release systems. The steric interactions are a key design parameter that can be exploited to achieve precise control over the formation and properties of supramolecular assemblies. researchgate.netnih.gov

| Host Molecule | Guest Molecule Example | Key Finding | Reference |

|---|---|---|---|

| α,α',δ,δ'-tetramethyl-cucurbit researchgate.neturil (TMeQ researchgate.net) | Aniline and its derivatives | The oval cavity of TMeQ researchgate.net is highly complementary to the aromatic ring of aniline guests, restricting their rotation. nih.gov | nih.gov |

| Cucurbit semanticscholar.orguril (Q semanticscholar.org) | Aniline derivatives | Forms stable inclusion complexes, but the larger, more spherical cavity allows for freer rotation of the guest. nih.gov | nih.gov |

| Truncated Tetrahedral Imine Cages | Tetra-n-alkylammonium ions | Guest uptake is dependent on the window size of the cage and the bulkiness of the guest, demonstrating shape selectivity. nih.gov | nih.gov |

Advanced In Situ Spectroscopic and Kinetic Investigations for Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing existing chemical processes and discovering new ones. For reactions involving complex molecules like 2,6-Di-tert-butyl-N,N,4-trimethylaniline, advanced analytical methods are indispensable for elucidating the intricate steps of a transformation.

Reaction progress kinetic analysis (RPKA) is a powerful tool used to study reactions involving hindered amines, providing insights that guide the rational design of improved catalysts and reaction conditions. nih.govacs.org This methodology allows for the determination of reaction orders, identification of catalyst deactivation pathways, and elucidation of the rate-determining step. acs.org Spectrophotometric methods, coupled with computational studies, can be employed to investigate the kinetics and thermodynamics of reactions involving aniline derivatives, yielding critical data such as rate constants, activation energies, and other thermodynamic parameters. researchgate.net Theoretical investigations into the potential energy surface of reactions involving aniline can reveal competing pathways, such as H-abstraction versus addition, and provide rate expressions that are crucial for developing detailed combustion or atmospheric models. nih.govmdpi.com These advanced in situ and kinetic studies are vital for moving beyond a trial-and-error approach to reaction development and toward a more predictive and design-oriented science.

| Analytical Method | Information Obtained | Application Example |

|---|---|---|

| Reaction Progress Kinetic Analysis (RPKA) | Reaction orders, catalyst saturation kinetics, rate-determining steps | Guiding rational ligand design for Pd-catalyzed arylation of hindered primary amines. nih.govacs.org |

| UV-Visible Spectrophotometry | Reaction rates, stability constants, thermodynamic parameters (ΔH, ΔS, ΔG*) | Studying the kinetics of oxidative coupling reactions of aniline. researchgate.net |

| Computational Chemistry (e.g., CCSD(T), M06-2X) | Potential energy surfaces, transition state structures, theoretical rate coefficients | Investigating the reaction mechanism between aniline radicals and other species. nih.govmdpi.com |

| In Situ Spectroscopy (e.g., NMR, IR) | Identification of transient intermediates and reaction products in real-time | Monitoring the formation and decomposition of complexes in catalytic cycles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.